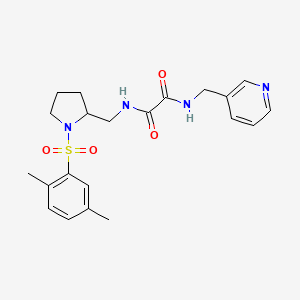

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-15-7-8-16(2)19(11-15)30(28,29)25-10-4-6-18(25)14-24-21(27)20(26)23-13-17-5-3-9-22-12-17/h3,5,7-9,11-12,18H,4,6,10,13-14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOLSMCEKLUYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a pyrrolidine moiety and an oxalamide group, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 443.56 g/mol. The sulfonamide group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities.

The biological activity of this compound is primarily attributed to:

- Protein Binding : The sulfonamide group facilitates interaction with various biological targets, enhancing the compound's binding affinity.

- Enzyme Modulation : The structural components allow for specific interactions with enzymes, potentially leading to inhibition or activation depending on the target.

- Stability and Solubility : The oxalamide moiety contributes to the compound's stability in biological environments, which is crucial for its efficacy in therapeutic applications.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Molecular Docking Studies : These studies have shown promising binding affinities with key cancer targets such as the epidermal growth factor receptor (EGFR) and β-catenin. Binding energies ranged from -5.8 to -6.5 kcal/mol, indicating strong interactions .

| Target Protein | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| EGFR | -5.8 | Arg836, Tyr869 |

| β-Catenin | -5.9 | Ser106, Pro192 |

| HER2 | -6.5 | Ala871, Gly873 |

Case Studies

A case study involving a series of oxalamides indicated that modifications in the chemical structure can enhance biological activity significantly. For example:

- Modification of Sulfonamide Group : Altering the sulfonamide moiety improved binding affinity to cancer-related proteins.

- Pyrrolidine Variants : Different substitutions on the pyrrolidine ring were explored, leading to compounds with enhanced selectivity towards specific targets.

These findings suggest that systematic modifications can optimize the pharmacological profile of compounds like this compound.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, which can be attributed to its structural features. Key areas of investigation include:

Antimicrobial Activity

Studies have demonstrated that compounds similar to N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide possess antimicrobial properties against various pathogens. For example, derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli through disc diffusion methods .

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been explored. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in mediating inflammatory responses .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies help elucidate the mechanism of action and optimize the compound for therapeutic applications .

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for potential therapeutic uses in:

- Cancer treatment : Due to its interaction with cellular signaling pathways.

- Anti-inflammatory therapies : Leveraging its enzyme inhibition capabilities.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

- A study on derivatives showed promising results in antibacterial assays against common pathogens .

- Another research highlighted the dual inhibition properties against COX and LOX enzymes, indicating potential as an anti-inflammatory agent .

- Computational studies have validated binding interactions that support further development as a drug candidate .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on controlling reaction parameters such as temperature, solvent selection, and stoichiometric ratios. For pyrrolidine-sulfonyl derivatives, copolymerization techniques (e.g., using controlled radical polymerization) can enhance regioselectivity, as demonstrated in analogous pyrrolidine-based syntheses . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical to isolate the oxalamide moiety while minimizing byproducts. Analytical validation using HPLC or LC-MS is recommended to confirm purity (>98%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Analysis: Use - and -NMR to confirm the sulfonyl-pyrrolidine and pyridinylmethyl groups. Compare chemical shifts with similar compounds (e.g., N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide) .

- Mass Spectrometry: High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H] ion).

- Thermal Stability: Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) should assess decomposition points, particularly for sulfonamide linkages, which are prone to thermal breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.